molecular formula C9H16ClN B2877448 8-Azaspiro[4.5]dec-2-ene;hydrochloride CAS No. 2375261-92-8

8-Azaspiro[4.5]dec-2-ene;hydrochloride

Cat. No.: B2877448
CAS No.: 2375261-92-8
M. Wt: 173.68
InChI Key: FSSVQRHXBLBQHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[4.5]dec-2-ene;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[4.5]dec-2-ene;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions typically produce amines or hydrocarbons .

Scientific Research Applications

8-Azaspiro[4.5]dec-2-ene;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, particularly in pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]dec-2-ene;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

8-Azaspiro[4.5]dec-2-ene;hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific chemical and biological activities, making this compound a unique and valuable compound in research and development .

Properties

IUPAC Name

8-azaspiro[4.5]dec-2-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-2,10H,3-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSVQRHXBLBQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC=CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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